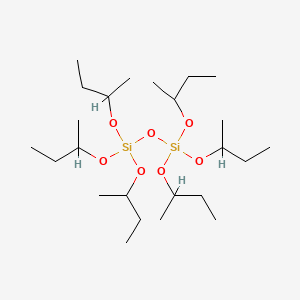
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane is a silicon-based compound characterized by its unique structure, which includes six 1-methylpropoxy groups attached to a disiloxane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane typically involves the reaction of hexachlorodisiloxane with 1-methylpropanol in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by 1-methylpropoxy groups. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or another non-polar solvent
Catalyst: Pyridine or another suitable base
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The 1-methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted disiloxane derivatives.
科学研究应用
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials.
Medicine: Investigated for its use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and flexibility, allowing it to form strong bonds with other molecules. This property is particularly useful in the development of materials with enhanced mechanical and chemical properties.
相似化合物的比较
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A compound with similar silicon-based structure but different functional groups.
1,1,1,3,3,3-Hexamethyldisiloxane: Another silicon-based compound with methyl groups instead of 1-methylpropoxy groups.
Uniqueness
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and industry, where other similar compounds may not perform as effectively.
属性
CAS 编号 |
4444-59-1 |
|---|---|
分子式 |
C24H54O7Si2 |
分子量 |
510.9 g/mol |
IUPAC 名称 |
tributan-2-yl tri(butan-2-yloxy)silyl silicate |
InChI |
InChI=1S/C24H54O7Si2/c1-13-19(7)25-32(26-20(8)14-2,27-21(9)15-3)31-33(28-22(10)16-4,29-23(11)17-5)30-24(12)18-6/h19-24H,13-18H2,1-12H3 |
InChI 键 |
PVJZYCPAOIWRPM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
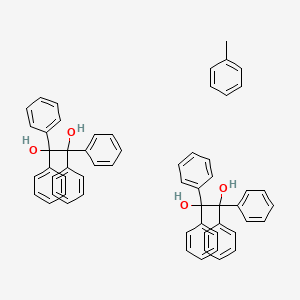
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
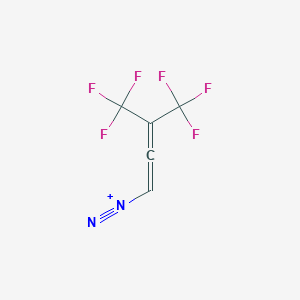

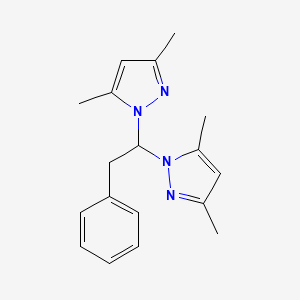
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
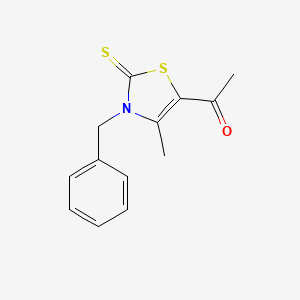
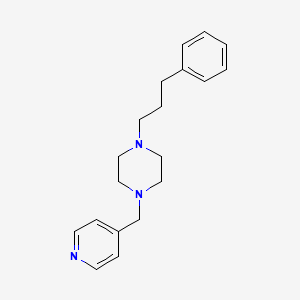

![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)
![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
